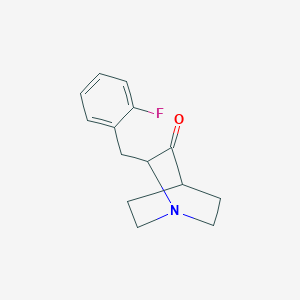

2-(2-Fluorobenzyl)-3-quinuclidinone

Description

Historical Context of Quinuclidinone Chemistry and its Significance in Organic and Medicinal Research

The story of quinuclidinone chemistry begins with the quinuclidine (B89598) ring system, a heterocyclic scaffold found in a number of natural products. tsijournals.com Historically, the discovery of this scaffold in Cinchona alkaloids such as quinine (B1679958) sparked significant interest in its chemical and pharmacological properties. This led to extensive research into synthetic quinuclidine derivatives.

The quinuclidin-3-one (B120416) framework is particularly significant in organic chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional scaffold that is highly valuable for the synthesis of complex molecules. The ketone group at the 3-position is a key site for a variety of chemical reactions, including reductions to alcohols and nucleophilic additions, allowing for the creation of a diverse range of derivatives. This versatility has made quinuclidin-3-one a vital precursor in the synthesis of compounds for medicinal chemistry and materials science.

Quinuclidinone derivatives have been explored for a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system stimulating effects. tsijournals.com Furthermore, the stereospecific reduction of 3-quinuclidinone to produce chiral alcohols like (R)-3-quinuclidinol is a notable application, as these chiral molecules are valuable building blocks in the synthesis of pharmaceuticals. acs.org

Rationale for Focused Investigation of 2-(2-Fluorobenzyl)-3-quinuclidinone and its Analogues

The specific investigation of this compound is driven by a rational drug design approach that combines the established biological relevance of the quinuclidinone scaffold with the strategic use of fluorine in medicinal chemistry.

The introduction of fluorine into a molecule can significantly alter its properties. researchgate.netnih.gov Fluorination can enhance a compound's metabolic stability, lipophilicity, and bioavailability, all of which are critical factors in the development of new drugs. researchgate.netresearchgate.netnih.govnih.gov The use of fluorine has become a common strategy for medicinal chemists to fine-tune the properties of drug candidates. nih.govst-andrews.ac.uk

The quinuclidinone core serves as a proven pharmacophore, a part of a molecule responsible for its biological activity. tsijournals.comdtu.dk The addition of a benzyl (B1604629) group at the 2-position of this core is a common modification in the development of new bioactive compounds. The placement of a fluorine atom on this benzyl group, specifically at the 2-position, is a deliberate choice to modulate the electronic properties and conformation of the molecule. nih.gov This, in turn, can influence how the compound interacts with its biological targets. Therefore, the focused investigation of this compound and its analogues is part of a broader effort to create novel therapeutic agents with improved pharmacological profiles.

Overview of Key Research Domains Pertaining to the Compound and its Derivatives

Research into this compound and related compounds spans several key domains, most notably in the areas of neurodegenerative diseases and oncology.

Neurodegenerative Diseases: Quinuclidinone derivatives have been studied for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov Some of these compounds act as cholinesterase inhibitors, a class of drugs used to manage the cognitive symptoms of Alzheimer's. nih.gov The unique structure of quinuclidinone derivatives allows them to interact with various targets within the central nervous system, making them promising candidates for the development of new treatments for these complex diseases. nih.govresearchgate.net

Oncology: A particularly significant area of research for quinuclidinone derivatives is in the field of oncology. tsijournals.com One of the most promising developments is related to the compound APR-246, which is currently in clinical trials for cancer treatment. nih.gov APR-246 degrades into 2-methylene-3-quinuclidinone (MQ), a reactive compound that has been shown to restore the function of the mutated p53 tumor suppressor protein. nih.govmdpi.com The p53 protein plays a critical role in preventing cancer, and its mutation is a factor in approximately half of all human cancers. mdpi.com The ability of an MQ-related compound to reactivate this protein represents a major advancement in cancer therapy. nih.govnih.gov

The following table provides a summary of the biological activities of various quinuclidinone derivatives based on available research:

Interactive Data Table: Biological Activities of Quinuclidinone Derivatives| Derivative Class | Biological Activity | Research Context |

|---|---|---|

| General Quinuclidinones | Anticancer, Anti-inflammatory, CNS stimulating, Antihistaminic | Broad initial screenings |

| Cholinesterase Inhibitors | Inhibition of acetylcholinesterase and butyrylcholinesterase | Neurodegenerative diseases |

| Methylene-quinuclidinones | Reactivation of mutant p53 | Oncology |

| Indole Quinuclidinones | Cannabinoid receptor (CB1 and CB2) ligands | Neurological and inflammatory conditions |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,10,13H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKXBLWNRQMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 2 Fluorobenzyl 3 Quinuclidinone

Reactivity of the Quinuclidinone Ring System

The quinuclidinone ring system, a bicyclic amine with a ketone, presents multiple sites for chemical modification. The carbonyl group and the adjacent carbon atoms are particularly susceptible to a variety of transformations.

Nucleophilic and Electrophilic Functionalizations at Carbonyl and Alkyl Positions

The carbonyl group of the quinuclidinone ring is a primary site for nucleophilic attack. nih.gov For instance, reduction of the ketone in 3-quinuclidinone using sodium borohydride (B1222165) yields the corresponding alcohol, 3-quinuclidinol (B22445). tsijournals.com This transformation is a common strategy in the synthesis of various quinuclidine (B89598) derivatives. tsijournals.com Biocatalytic methods, employing reductases, have also been developed for the stereoselective reduction of 3-quinuclidinone to furnish chiral 3-quinuclidinol. acs.orguni-duesseldorf.de

The carbon atoms alpha to the carbonyl group can undergo electrophilic and nucleophilic reactions. The formation of an enolate under basic conditions allows for subsequent reactions with electrophiles. For example, the condensation of 3-quinuclidinone with aldehydes, such as 3-pyridineacetaldehyde, in a directed aldol (B89426) reaction, introduces substituents at the 2-position. google.com This reactivity is fundamental to the synthesis of a variety of 2-substituted quinuclidinone derivatives.

Furthermore, the nitrogen atom of the quinuclidine ring, being a tertiary amine, can act as a nucleophile. However, its reactivity is often sterically hindered.

Ring Opening and Rearrangement Reactions

While the quinuclidinone ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common but can be induced by strong reagents or specific structural features. For instance, the Favorskii rearrangement can occur in α-haloketones under basic conditions, leading to a ring contraction and the formation of a carboxylic acid derivative. libretexts.org Although not specifically documented for 2-(2-fluorobenzyl)-3-quinuclidinone, such rearrangements are a possibility in appropriately substituted analogs. libretexts.org

The benzilic acid rearrangement is another potential transformation for 1,2-dicarbonyl derivatives of quinuclidine, which could be synthesized from the parent ketone. libretexts.org This reaction involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base. libretexts.org

Transformations Involving the Fluorobenzyl Moiety

The fluorobenzyl group provides additional opportunities for modifying the molecule's structure and properties.

Aromatic Substitution and Functional Group Interconversions on the Fluorophenyl Ring

The fluorine atom on the phenyl ring is a key feature of the fluorobenzyl moiety. Nucleophilic aromatic substitution (SNAr) can replace the fluorine atom with other nucleophiles, especially if the ring is further activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The rate of SNAr reactions is influenced by the nature and position of these substituents. pressbooks.pub For instance, the presence of a nitro group ortho or para to the fluorine would significantly facilitate its displacement. pressbooks.pub

Electrophilic aromatic substitution (SEAr) on the fluorophenyl ring is also possible, though the fluorine atom is a deactivating substituent. researchgate.net Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho and para to the fluorine, with the directing effect of the benzyl (B1604629) group also influencing the regioselectivity.

Side-Chain Modifications at the Benzyl Position

The benzylic position (the CH2 group connecting the phenyl ring to the quinuclidinone) is susceptible to radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions could introduce a bromine atom, which can then be substituted by various nucleophiles to introduce a range of functional groups.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogs of this compound is crucial for understanding how structural modifications impact its biological activity. researchgate.net SAR studies involve systematically altering different parts of the molecule and assessing the effect on its properties.

For example, modifications to the quinuclidinone core, such as changing the substitution at the 3-position from a ketone to an amine or an ester, can significantly alter the compound's biological profile. nih.gov The synthesis of cis- and trans-3-amino-2-benzhydrylquinuclidine has demonstrated that stereochemistry at these positions is critical for diuretic activity. nih.gov

Similarly, altering the fluorobenzyl group can provide insights into the importance of this moiety for receptor binding or other interactions. This can involve changing the position of the fluorine atom on the phenyl ring, introducing additional substituents, or replacing the phenyl ring with other aromatic or heteroaromatic systems. researchgate.net The synthesis of various 2,4-diaminotriazine-thiazole derivatives has been explored to evaluate their antiproliferative activities. nih.gov

Below is a table summarizing some of the key reactions used in the derivatization of the quinuclidinone and fluorobenzyl moieties for SAR studies.

| Reaction Type | Reagents and Conditions | Target Moiety | Product Type | Reference |

| Aldol Condensation | Aldehyde, Base (e.g., KOH) | Quinuclidinone (C2-position) | 2-Substituted-3-quinuclidinone | google.com |

| Ketone Reduction | NaBH4 or Biocatalyst | Quinuclidinone (C3-carbonyl) | 3-Quinuclidinol | tsijournals.comacs.org |

| Nucleophilic Aromatic Substitution | Nucleophile, Activated Ring | Fluorophenyl Ring | Substituted Phenyl Ring | pressbooks.pubmasterorganicchemistry.com |

| Schiff Base Formation & Reduction | Amine, Reducing Agent (e.g., NaBH4) | Quinuclidinone (C3-carbonyl) | 3-Amino-quinuclidine | nih.gov |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl Compound | Amine | Pyrrole Derivative | nih.gov |

Systematic Modification of Peripheral Substituents

A relevant example of this approach can be seen in the synthesis and structure-activity relationship (SAR) studies of a series of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues. While not the exact target compound, this series shares the quinuclidinone core and a substituted benzyl moiety, making the synthetic strategy and findings highly pertinent. The general synthetic route involves the Aldol condensation of a substituted 1-acetylindole-3-carboxaldehyde with quinuclidin-3-one (B120416) hydrochloride, followed by N-deacetylation and subsequent N-benzylation with various substituted benzyl halides under phase-transfer catalytic conditions. nih.gov

The following table summarizes a selection of synthesized analogues, highlighting the systematic variation of substituents on the benzyl group.

| Compound ID | R1 (indole substituent) | R2 (benzyl substituent) |

| 7 | H | H |

| 8 | H | 4-F |

| 9 | H | 4-Cl |

| 10 | H | 4-Br |

| 11 | H | 4-CH3 |

| 12 | 5-F | H |

| 13 | 5-F | 4-Cl |

This table showcases a systematic approach to modifying the peripheral substituents of a closely related quinuclidinone scaffold.

Further modifications to this scaffold have included the reduction of the ketone at the 3-position of the quinuclidinone ring to a hydroxyl group using sodium borohydride, and the conversion of the ketone to an oxime using hydroxylamine (B1172632) hydrochloride. nih.gov These reactions demonstrate the chemical reactivity of the quinuclidinone core and provide avenues for creating a diverse library of compounds for further evaluation. The geometry of the exocyclic double bond in these molecules is typically confirmed as the Z-isomer through X-ray crystallography. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies (Chemical Perspective)

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining desired biological activities. uniroma1.itbiosolveit.denih.gov From a chemical perspective, these approaches involve the substitution of a part of the molecule with another group that has similar physical or chemical properties (bioisosterism) or the replacement of the core molecular framework with a different one (scaffold hopping). uniroma1.itbiosolveit.denih.govnih.gov

Bioisosteric Replacements:

For this compound, a key area for bioisosteric modification is the 2-fluorobenzyl moiety. The phenyl ring is a common target for such replacements to enhance properties like metabolic stability, solubility, and to explore new interactions with biological targets. drughunter.comnih.gov Saturated ring systems are often considered as bioisosteres for aromatic rings. For instance, bicyclo[1.1.1]pentane has been successfully used as a bioisostere for a para-substituted phenyl ring, and more recently, 1,2-disubstituted bicyclo[1.1.1]pentanes have been proposed as mimics for ortho- and meta-substituted benzenes. nih.gov Other saturated polycyclic scaffolds like bicyclo[2.2.2]octanes are also utilized as phenyl ring bioisosteres. nih.gov

Another example of bioisosterism is the replacement of a carbon atom with a heteroatom. In a study on quinazoline (B50416) derivatives, a carbon atom was replaced by a sulfur atom, which significantly altered the molecule's predicted affinity for its target. nih.gov Such a strategy could be envisioned for the benzyl group of this compound, where replacing a carbon in the phenyl ring with nitrogen to create a pyridyl analogue could alter its electronic properties and hydrogen bonding capabilities.

Scaffold Hopping:

Scaffold hopping aims to replace the central core of a molecule, in this case, the quinuclidinone framework, with a structurally different scaffold while maintaining the spatial arrangement of key functional groups. uniroma1.itbiosolveit.denih.gov The goal is often to access novel chemical space, improve synthetic accessibility, or circumvent patent-protected scaffolds. uniroma1.itbiosolveit.de

For quinuclidinone-based compounds, which often target receptors in the central nervous system, scaffold hopping could involve replacing the rigid bicyclic quinuclidinone core with other scaffolds known to present substituents in a similar three-dimensional orientation. Examples from the literature show the replacement of a benzodiazepine (B76468) core with other heterocyclic systems to maintain GABA-receptor activity. uniroma1.it Similarly, one could envision replacing the quinuclidinone scaffold of this compound with other conformationally restricted diamine or amino-alcohol scaffolds.

Computational methods are frequently employed to identify potential scaffold replacements by searching for structures that can maintain the key pharmacophoric features of the original molecule. kcl.ac.uk

Spectroscopic and Advanced Analytical Characterization Techniques in Research on 2 2 Fluorobenzyl 3 Quinuclidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-fluorobenzyl)-3-quinuclidinone. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Two-dimensional (2D) NMR techniques offer deeper insights into the molecular connectivity and spatial relationships of atoms. creative-biostructure.com Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton couplings through chemical bonds, helping to establish the connectivity of adjacent protons within the quinuclidinone and fluorobenzyl moieties. creative-biostructure.com

For determining the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. youtube.com NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity, typically less than 5 Å apart. creative-biostructure.comyoutube.com This is invaluable for assigning the stereochemical relationship between the substituent at the C2 position and the protons of the quinuclidinone ring system. youtube.comipb.pt The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, providing quantitative distance constraints. youtube.com

Table 1: Key NMR Techniques for the Analysis of this compound

| NMR Technique | Information Provided |

| ¹H NMR | Chemical environment and number of different types of protons. |

| ¹³C NMR | Chemical environment and number of different types of carbon atoms. |

| COSY | Proton-proton (¹H-¹H) scalar coupling networks. creative-biostructure.com |

| NOESY | Through-space proton-proton interactions for stereochemical assignment. youtube.comresearchgate.net |

| HSQC | Direct one-bond proton-carbon (¹H-¹³C) correlations. creative-biostructure.com |

| HMBC | Long-range (2-4 bonds) proton-carbon (¹H-¹³C) correlations. creative-biostructure.comresearchgate.net |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. uni-saarland.de When coupled with fragmentation analysis, it can also provide valuable structural information. acdlabs.com In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). libretexts.org The fragmentation pattern is often reproducible and serves as a "fingerprint" for the compound, aiding in its identification. acdlabs.com

Hard ionization techniques, such as electron impact (EI), impart significant energy to the molecule, leading to extensive fragmentation. acdlabs.com The analysis of these fragments can help to piece together the structure of the parent molecule. uni-saarland.de Soft ionization techniques, like electrospray ionization (ESI) and chemical ionization (CI), are less energetic and typically result in less fragmentation, often leaving the molecular ion intact. acdlabs.comlibretexts.org This is useful for confirming the molecular weight of the compound.

Isotopic labeling is a technique where one or more atoms in the molecule are replaced with their heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). wikipedia.org When the labeled compound is analyzed by mass spectrometry, the resulting mass shift in the molecular ion and its fragments can be used to track the fate of the labeled atoms during fragmentation. mcmaster.ca This provides detailed insights into the fragmentation mechanisms and can help to confirm proposed fragmentation pathways. wikipedia.orgmcmaster.ca Isotopic labeling studies are also instrumental in metabolic and pharmacokinetic research to trace the biotransformation of the compound. nih.govbiorxiv.org

Table 2: Application of Mass Spectrometry in the Study of this compound

| MS Technique/Application | Purpose |

| Molecular Weight Determination | Confirmation of the molecular formula using soft ionization techniques. acdlabs.com |

| Fragmentation Analysis | Elucidation of the molecular structure by analyzing fragment ions. uni-saarland.deacdlabs.com |

| Isotopic Labeling Studies | Tracing fragmentation pathways and metabolic fate. wikipedia.orgnih.govnih.gov |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ksu.edu.sasepscience.com These techniques are highly effective for identifying functional groups and for studying the conformational isomers of this compound. vu.ltekb.eg

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the quinuclidinone ring, the C-F bond of the fluorobenzyl group, and various C-H and C-N bonds. The positions of these bands can be sensitive to the local molecular environment and can provide clues about the molecule's conformation. ksu.edu.sa

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the molecule. ksu.edu.sa

By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. This combined approach allows for a more confident identification of the functional groups and can help to distinguish between different conformational isomers. vu.ltekb.eg

Table 3: Vibrational Frequencies of Key Functional Groups

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| C=O (Ketone) | 1725-1705 | 1725-1705 |

| C-F (Aromatic) | 1250-1120 | 1250-1120 |

| C-N (Amine) | 1250-1020 | 1250-1020 |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. osu.edufunaab.edu.ng This technique provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation in the solid state. iitm.ac.inucdavis.edu

The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. funaab.edu.ng By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. ucdavis.edu From this map, the positions of the individual atoms can be determined with high precision. funaab.edu.ng

The crystal structure reveals the preferred conformation of the molecule in the solid state, including the orientation of the fluorobenzyl group relative to the quinuclidinone ring system. It also provides insights into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. This information is valuable for understanding the physical properties of the solid material and can be used to validate the results of computational conformational analysis. weizmann.ac.il

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Description |

| Bond Lengths | The distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle between four connected atoms, defining the conformation. |

| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal. funaab.edu.ng |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. iitm.ac.in |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. |

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, methods for separating and quantifying its enantiomers are essential. gcms.cz The determination of enantiomeric excess (ee) is crucial in pharmaceutical applications, as different enantiomers can have different biological activities. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. scispace.comresearchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution. scispace.com Cellulose- and amylose-based CSPs are commonly used for a wide range of chiral compounds. chromatographyonline.com

Chiral Gas Chromatography (GC) is another powerful technique for separating volatile chiral compounds. gcms.czchromatographyonline.com Similar to chiral HPLC, it utilizes a chiral stationary phase, often based on derivatized cyclodextrins, to resolve the enantiomers. chromatographyonline.comuni-muenchen.de The sample may need to be derivatized to increase its volatility and improve the separation. researchgate.net

Chiral Capillary Electrophoresis (CE) is a high-efficiency separation technique that can also be used for enantiomeric resolution. The separation is achieved by adding a chiral selector to the background electrolyte.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess and the absolute configuration of the molecule.

Table 5: Chiral Analytical Methods for this compound

| Method | Principle |

| Chiral HPLC | Differential interaction with a chiral stationary phase. scispace.comresearchgate.netdntb.gov.uaresearchgate.net |

| Chiral GC | Separation on a chiral stationary phase in the gas phase. chromatographyonline.comuni-muenchen.deuni-duesseldorf.de |

| Chiral CE | Differential migration in an electric field in the presence of a chiral selector. |

| CD Spectroscopy | Differential absorption of circularly polarized light. nih.gov |

Hyphenated Techniques for Reaction Monitoring and Purity Assessment

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for monitoring the progress of chemical reactions. nih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are widely used for the analysis of this compound. researchgate.net LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov This technique is highly sensitive and selective, making it ideal for monitoring the formation of the product and the disappearance of reactants during its synthesis. chromservis.eu It is also used for identifying and quantifying impurities in the final product. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the ions separated by the first mass spectrometer and analyzing the resulting fragment ions in a second mass spectrometer. nih.gov

Other hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), can also be employed for the analysis of volatile impurities. chemijournal.com The combination of the separation power of chromatography with the identification capabilities of mass spectrometry makes these techniques indispensable for ensuring the purity and quality of this compound. chemijournal.comchromservis.eu

Theoretical and Computational Investigations of 2 2 Fluorobenzyl 3 Quinuclidinone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-fluorobenzyl)-3-quinuclidinone at the atomic level. nih.govrsc.orgarxiv.org These methods can elucidate electron distribution, molecular orbital energies, and the energeticsof various chemical processes.

Density Functional Theory (DFT) Studies of Ground State Properties and Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are crucial for determining its ground state properties, including its most stable three-dimensional shape (conformation) and the distribution of electrons within the molecule. rsc.org

Researchers have employed DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), to optimize the geometry of the molecule and calculate key electronic descriptors. These descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often correlates with higher chemical reactivity.

Table 1: Representative DFT-Calculated Properties of Quinuclidinone Derivatives

| Property | Description | Typical Calculated Values |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Note: The values presented are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.

Ab Initio Methods for Reaction Pathways and Transition States

While DFT provides excellent descriptions of ground states, ab initio methods are often employed to study reaction mechanisms in more detail. These "from the beginning" calculations are based on first principles without empirical parameterization. For this compound, ab initio calculations can map out the potential energy surface for various reactions, identifying the transition state structures and their corresponding energy barriers. This information is invaluable for understanding how the molecule might be metabolized or how it interacts with its biological target. science.gov

For instance, these methods can be used to model the interaction of the quinuclidinone core with amino acid residues in an enzyme's active site, elucidating the specific electronic interactions that lead to binding.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. ulakbim.gov.trresearchgate.net For this compound, MD simulations are essential for understanding its conformational flexibility and the influence of its environment, particularly the solvent. mdpi.comfrontiersin.orgaps.org

By simulating the movement of the molecule and surrounding solvent molecules over time, researchers can map out the conformational landscape, identifying the most populated and energetically favorable conformations. This is particularly important for a flexible molecule like this compound, where different conformations may exhibit different biological activities. MD simulations also provide insights into how water molecules or other solvents interact with the compound, which can significantly impact its solubility and binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govfrontiersin.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity or property. researchgate.nethrpub.org

For this compound and its analogs, QSAR studies can identify the key structural features that are important for their biological activity. nih.gov For example, a QSAR model might reveal that the activity is positively correlated with the hydrophobicity of a particular substituent or negatively correlated with its steric bulk. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. unizar.esnih.govresearchgate.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. mdpi.com

A pharmacophore model for this compound and its analogs can be generated based on the structures of known active compounds or from the ligand-receptor complex obtained from docking studies. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. unizar.esnih.gov This approach allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the target of interest, thereby accelerating the discovery of novel ligands. nih.gov

Biological and Biochemical Research Applications of 2 2 Fluorobenzyl 3 Quinuclidinone Analogues

In Vitro Receptor Binding Profiling and Affinity Studies

Muscarinic Receptor Ligand Interactions (e.g., M1, M3 antagonism/agonism)

Analogues of 2-(2-Fluorobenzyl)-3-quinuclidinone have been evaluated for their binding affinity and functional activity at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in a variety of physiological processes. The five muscarinic receptor subtypes (M1-M5) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. mdpi.com M1, M3, and M5 receptors couple to Gq/11 proteins, leading to phosphoinositide hydrolysis and an increase in intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. mdpi.comfrontiersin.org

The M1 and M3 subtypes, in particular, are of significant interest. M1 receptors are predominantly found in the central nervous system and are involved in cognitive functions, while M3 receptors are located in smooth muscles and exocrine glands, regulating contractions and secretions. frontiersin.orgnih.gov Research has explored the potential of selective M1 agonists for treating cognitive deficits and the use of M3 antagonists for conditions like overactive bladder and chronic obstructive pulmonary disease. frontiersin.orgnih.gov

Studies on quinuclidine-based compounds have shown their potential as muscarinic receptor ligands. For instance, the binding of [3H]quinuclidinyl benzilate, a classic muscarinic antagonist, has been extensively used to characterize muscarinic receptors in various tissues. nih.govnih.gov The development of subtype-selective ligands is a key goal in this area of research. For example, compounds like telenzepine (B1681252) and 4-DAMP are known selective antagonists for M1 and M3 receptors, respectively. nih.gov The evaluation of novel quinuclidinone analogues in competition binding assays against such radiolabeled ligands helps to determine their affinity (Ki values) and selectivity profile across the different muscarinic receptor subtypes.

Functional assays are then employed to determine whether these analogues act as agonists (activating the receptor) or antagonists (blocking the receptor). The divergent effects of M1 and M3 receptor activation, despite their similar signaling pathways, highlight the complexity of muscarinic pharmacology and the need for highly selective compounds. frontiersin.org

Cannabinoid Receptor (CB1, CB2) Ligand Interactions

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system. nih.gov CB1 receptors are primarily located in the central nervous system, while CB2 receptors are predominantly found in the immune system. nih.govnih.gov This differential distribution has made the CB2 receptor an attractive target for therapeutic intervention without the psychoactive side effects associated with CB1 receptor activation. nih.gov

Analogues of this compound have been investigated for their interaction with cannabinoid receptors. The goal is often to develop selective CB2 receptor agonists. nih.gov The binding affinities of these compounds for CB1 and CB2 receptors are determined through radioligand binding assays. These studies have revealed that even small structural modifications can significantly alter the affinity and selectivity for these receptors. nih.gov The amino acid sequences of CB1 and CB2 receptors differ considerably, providing a basis for the design of selective ligands. nih.gov

It is important to note that there are species differences in cannabinoid receptors, and data from rodent models may not always directly translate to humans. nih.gov

Nicotinic Receptor Ligand Interactions (e.g., α7, α4β2)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. uchile.cl They are pentameric structures composed of various subunits. uchile.cl The α7 and α4β2 subtypes are the most abundant nAChRs in the brain and are implicated in cognitive processes, making them important therapeutic targets. uchile.cldtu.dk

Research has focused on developing ligands that can selectively modulate these receptor subtypes. For instance, some studies have aimed to create compounds that can co-activate both α7 and α4β2 nAChRs. nih.gov The binding affinity of novel compounds for these receptors is typically assessed using radioligands like [125I]-α-bungarotoxin for α7 nAChRs and [3H]cytisine for α4β2 nAChRs. escholarship.org

The quinuclidine (B89598) scaffold, present in this compound, has been incorporated into molecules designed to target nAChRs. dtu.dk The affinity of these compounds can vary significantly based on their structural features. A common characteristic of many nicotinic ligands is a lower affinity for the α7 subtype compared to the α4β2 subtype. uchile.cl

Other Receptor Subtypes (e.g., 5-HT4, Dopamine (B1211576) Transporter)

The versatility of the this compound scaffold has led to its exploration in the context of other receptor systems, including the serotonin (B10506) 4 (5-HT4) receptor and the dopamine transporter (DAT).

The 5-HT4 receptor, a Gs-coupled G protein-coupled receptor, is involved in various physiological functions, including the modulation of other neurotransmitter systems like acetylcholine and dopamine. semanticscholar.org Stimulation of the 5-HT4 receptor can facilitate the release of these neurotransmitters. semanticscholar.org

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. nih.gov Inhibitors of DAT can increase the levels of dopamine in the synapse. The binding of novel compounds to DAT is often studied using radiolabeled ligands such as [125I]RTI-55. nih.govnih.gov

Enzyme Inhibition and Activation Studies in Biochemical Assays

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolase enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govscielo.org.co Inhibition of these enzymes, particularly AChE, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the concentration of acetylcholine in the brain. nih.gov While AChE is the primary enzyme for acetylcholine hydrolysis in a healthy brain, BChE also plays a role, especially in the advanced stages of Alzheimer's disease. nih.govmdpi.com

Numerous studies have synthesized and evaluated analogues of various chemical scaffolds, including those related to quinuclidinones, as cholinesterase inhibitors. nih.govresearchgate.net The inhibitory potency of these compounds is typically determined using the Ellman's method and is expressed as the half-maximal inhibitory concentration (IC50). scielo.org.conih.govdergipark.org.tr

Research in this area often aims to develop inhibitors that are selective for either AChE or BChE, or dual inhibitors that target both enzymes. nih.gov For example, some studies have identified compounds with nanomolar IC50 values for BChE, indicating high potency. nih.gov The inhibitory activity is often reversible and can be competitive or noncompetitive. nih.govsemanticscholar.org

FtsZ Protein Inhibition for Antimicrobial Research

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it an attractive target for the development of novel antimicrobial agents. nih.gov Quinuclidine-based compounds have been identified as a novel class of FtsZ inhibitors. nih.gov One potent derivative, referred to as quinuclidine 1, has demonstrated activity against a range of antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimal inhibitory concentrations (MICs) of 24 μg/ml. nih.gov

Further research has shown that these FtsZ inhibitors can act synergistically with β-lactam antibiotics against resistant strains of S. aureus. nih.gov The mechanism of action involves the prevention of FtsZ protofilament formation, which in turn disrupts the formation of the Z-ring, a critical structure for bacterial cytokinesis, ultimately inhibiting cell division. nih.gov The exploration of quinoline-based derivatives has also yielded promising FtsZ inhibitors with potent antibacterial activity against various strains, including NDM-1 Escherichia coli. researchgate.net These findings underscore the potential of developing quinuclidine and quinoline-based FtsZ inhibitors as effective antimicrobial agents to combat the growing threat of multidrug-resistant bacteria. researchgate.net

| Compound Class | Target | Mechanism of Action | Key Findings |

| Pyrimidine-linked quinuclidines | FtsZ | Inhibition of Z-ring formation | Active against MRSA and VRE; Synergistic with β-lactams. nih.gov |

| Quinoline derivatives | FtsZ | Disruption of GTPase activity and FtsZ polymerization | Strong antibacterial activity against MRSA, VRE, and NDM-1 E. coli. researchgate.net |

COX and LOX Enzyme Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. nih.govresearchgate.net The development of dual inhibitors of COX and LOX is a promising strategy for creating anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.govresearchgate.net

Research into various chemical scaffolds has identified compounds with dual COX-2 and 5-LOX inhibitory activity. nih.gov For instance, certain N-hydroxyurea and 3,5-di-tert-butylphenol (B75145) derivatives have demonstrated the ability to inhibit both enzymes. nih.gov Notably, some of these dual inhibitors show weak inhibition of COX-1, suggesting a favorable selectivity profile towards the inducible COX-2 isoform, which is upregulated during inflammation. nih.govmdpi.com The investigation of natural products has also revealed flavonoids and other phytochemicals with significant dual COX/LOX inhibitory potential. nih.gov

| Inhibitor Type | Target Enzymes | Significance | Example Compound Classes |

| Dual Inhibitors | COX-2 and 5-LOX | Potential for broad anti-inflammatory effects with a favorable side-effect profile. researchgate.net | N-hydroxyurea derivatives, 3,5-di-tert-butylphenol derivatives. nih.gov |

| Selective COX-2 Inhibitors | COX-2 | Reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov | Celecoxib (reference drug). mdpi.com |

Protease and Other Enzyme Class Modulation

The quinuclidinone scaffold and its analogues have been explored for their potential to modulate the activity of various other enzymes beyond FtsZ, COX, and LOX. For instance, 3-quinuclidinone reductase from Rhodotorula rubra has been studied for its ability to catalyze the reduction of 3-quinuclidinone. uni-duesseldorf.de Furthermore, the development of oxidoreductases for the synthesis of chiral building blocks highlights the broader applicability of enzymes that can act on quinuclidine-related structures. uni-duesseldorf.deacs.org

The modulation of proteases, a large and diverse class of enzymes involved in numerous physiological and pathological processes, is another area of interest. While direct studies on this compound and protease inhibition are not extensively detailed in the provided context, the general principle of using small molecules to modulate enzyme activity is well-established.

Mechanistic Studies of Ligand-Biomacromolecule Interactions

Understanding how small molecules like this compound analogues interact with their biological targets at a molecular level is crucial for drug design and development. These studies provide insights into binding modes, conformational changes, and the chemical nature of the interactions.

Covalent Modification of Proteins (e.g., Cysteine Alkylation of p53 mutants)

Certain analogues of this compound, particularly those containing an α,β-unsaturated double bond, can act as Michael acceptors and form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine. nih.govmdpi.com This mechanism is particularly relevant in the context of reactivating mutant p53, a tumor suppressor protein frequently inactivated in cancer. nih.govnih.gov

Mutations in p53 can create pockets that expose cysteine residues, making them susceptible to alkylation. nih.gov Ligands that bind covalently to these cysteines can stabilize the protein and restore its tumor-suppressing function. nih.gov Mass spectrometry analysis has been used to identify the specific cysteine residues in p53 that are most reactive towards these alkylating agents. nih.gov For example, studies have shown that Cys124 and Cys141 are among the first to react. nih.gov This covalent modification strategy has been explored with various compounds, including derivatives of PRIMA-1, which generates a reactive methylene (B1212753) quinuclidinone species. nih.gov

| Compound Feature | Mechanism | Target Protein | Effect |

| α,β-unsaturated double bond | Michael addition (covalent alkylation) | Mutant p53 (cysteine residues) | Stabilization of the protein, potential reactivation of tumor suppressor function. nih.govnih.gov |

| Methylene quinuclidinone (from PRIMA-1) | Covalent modification of sulfhydryl groups | Mutant p53 (cysteine residues) | Increased stability of the mutant protein. nih.gov |

Allosteric Modulation and Binding Site Characterization

Allosteric modulation, where a ligand binds to a site on a protein distinct from the active site to alter its activity, is a key mechanism in regulating protein function. nih.gov While direct evidence for allosteric modulation by this compound is not explicitly provided, the principles of allostery are fundamental to understanding ligand-protein interactions.

The characterization of binding sites is crucial for structure-based drug design. For FtsZ inhibitors, docking studies have revealed that they often bind to the interdomain cleft of the protein. frontiersin.org Similarly, for mutant p53, the binding pockets created by oncogenic mutations have been characterized, allowing for the design of ligands that can specifically interact with these sites. nih.gov The study of chemokine receptors has demonstrated how ligand binding to one unit of a receptor dimer can allosterically influence the binding properties of the other unit. nih.gov

Target Identification and Validation Using Chemical Probes

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.govnih.gov Analogues of this compound can serve as or be developed into such probes.

The process of target identification aims to determine the specific biomolecule(s) with which a bioactive compound interacts to produce its effect. researchgate.net Once a target is identified, target validation confirms that modulating the activity of this target is indeed responsible for the observed phenotype and is relevant to the disease state. researchgate.net

Development of Radioligands and Fluorescent Probes for In Vitro and Ex Vivo Studies

The quinuclidine scaffold, a key component of this compound, is a well-regarded structural motif in the design of ligands for various receptors in the central nervous system (CNS). Its rigid bicyclic structure provides a defined orientation for pharmacophoric groups, which can lead to high affinity and selectivity for specific biological targets. This has made quinuclidinone analogues attractive candidates for the development of sophisticated molecular tools such as radioligands for Positron Emission Tomography (PET) imaging and fluorescent probes for microscopy-based assays. These tools are invaluable for the in vitro and ex vivo study of receptor distribution, density, and function, as well as for investigating the pathophysiology of various neurological and psychiatric disorders.

The development of such probes from this compound analogues involves strategic chemical modifications to incorporate a signaling moiety—either a radionuclide for PET or a fluorophore for fluorescence imaging—without compromising the ligand's binding affinity and selectivity for its target.

Radioligand Development for PET Imaging

Positron Emission Tomography is a powerful, non-invasive imaging technique that allows for the quantitative visualization of molecular processes in living subjects. The development of PET radioligands from quinuclidinone analogues would enable the in vivo and ex vivo mapping of their target receptors.

The process typically involves:

Selection of a Radionuclide: Common choices for neuroimaging include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). ¹⁸F is often preferred due to its longer half-life (109.8 minutes versus 20.4 minutes for ¹¹C), which allows for more complex radiosynthesis and longer imaging protocols.

Precursor Synthesis: A derivative of the parent molecule, known as a precursor, is synthesized. This precursor is designed to readily react with the chosen radionuclide in the final step of radiosynthesis. For instance, to introduce ¹⁸F, a precursor might contain a leaving group such as a tosylate, mesylate, or a nitro group, which can be displaced by [¹⁸F]fluoride.

Radiolabeling and Purification: The precursor is then reacted with the radionuclide to produce the final radioligand. This is a critical step that needs to be rapid and efficient to maximize the radiochemical yield and specific activity. High-performance liquid chromatography (HPLC) is typically used to purify the radioligand from the unreacted precursor and other byproducts.

While specific radiolabeled analogues of this compound are not extensively documented in publicly available research, the general principles can be applied. For example, the fluorobenzyl group of the molecule could potentially be labeled with ¹⁸F.

A hypothetical radiosynthesis could involve the preparation of a precursor where the fluorine atom on the benzyl (B1604629) ring is replaced with a suitable leaving group. The final radiolabeling step would then introduce ¹⁸F. The resulting radioligand's affinity for its target receptor would be evaluated through in vitro binding assays using tissue homogenates or cell lines expressing the receptor of interest.

| Property | Description |

| Radionuclide | Typically ¹¹C or ¹⁸F for PET imaging. |

| Precursor | A modified analogue of the parent compound designed for efficient radiolabeling. |

| Radiochemical Yield | The percentage of the radionuclide that is successfully incorporated into the final product. |

| Specific Activity | The amount of radioactivity per unit mass of the compound, a critical parameter for receptor imaging. |

| Binding Affinity (Kd or Ki) | A measure of how tightly the radioligand binds to its target receptor. |

Ex vivo autoradiography is another key application where a radiolabeled quinuclidinone analogue could be used. In this technique, the radioligand is administered to an animal, and after a specific time, the brain is removed, sectioned, and exposed to a phosphor imaging plate or film. This provides a high-resolution map of the receptor distribution in different brain regions.

Fluorescent Probe Development

Fluorescent probes are essential tools for visualizing biological structures and processes at the cellular and subcellular level using fluorescence microscopy. rsc.org The development of fluorescent probes from quinuclidinone analogues would facilitate high-resolution in vitro and ex vivo studies of receptor localization and trafficking.

The design of a fluorescent probe based on the this compound scaffold would involve covalently attaching a fluorophore to the molecule. The choice of fluorophore and the point of attachment are critical to ensure that the probe retains its biological activity and has suitable photophysical properties.

Key considerations for developing fluorescent probes include:

Fluorophore Selection: The fluorophore should have a high quantum yield, good photostability, and an emission wavelength that is compatible with standard fluorescence microscopy equipment and minimally overlaps with endogenous autofluorescence. Common fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes. mdpi.com

Linker Chemistry: A linker is often used to connect the fluorophore to the quinuclidinone pharmacophore. The linker's length and chemical nature can influence the probe's solubility, cell permeability, and binding affinity.

Minimizing Steric Hindrance: The attachment of a bulky fluorophore can sterically hinder the interaction of the ligand with its receptor. Therefore, the attachment site must be carefully chosen, often at a position on the molecule that is not critical for receptor binding.

In vitro applications of such a fluorescent probe would include fluorescence microscopy on cultured cells expressing the target receptor to visualize receptor distribution on the cell surface or within intracellular compartments. Ex vivo studies would involve staining of brain tissue sections to map the precise anatomical location of the receptors. rsc.org

| Property | Desired Characteristic |

| Fluorophore | High quantum yield, photostability, suitable excitation/emission wavelengths. |

| Binding Affinity (Kd or Ki) | Should be comparable to the unlabeled ligand to ensure target specificity. |

| Cell Permeability | Important for labeling intracellular targets. |

| Signal-to-Noise Ratio | High fluorescence signal from the target-bound probe compared to background fluorescence. |

While specific fluorescent probes derived from this compound are not prominently featured in the literature, the quinuclidine framework is present in some natural fluorescent compounds like quinine (B1679958), which has been used as a fluorescence standard. preprints.org This historical context underscores the potential of the quinuclidine scaffold in the design of novel fluorescent agents.

The synthesis of such probes would likely follow established bioconjugation techniques, for example, by introducing a reactive functional group (e.g., an amine or a carboxylic acid) onto the quinuclidinone analogue, which can then be coupled to a fluorophore that has a complementary reactive group.

Advanced Methodologies and Interdisciplinary Approaches in 2 2 Fluorobenzyl 3 Quinuclidinone Research

Solid-Phase Organic Synthesis and Combinatorial Chemistry for Library Generation

Solid-phase organic synthesis (SPOS) and combinatorial chemistry have revolutionized the ability to generate large libraries of quinuclidinone derivatives for biological screening. imperial.ac.uk The core strategy involves anchoring a quinuclidinone scaffold or a precursor to an insoluble polymer resin. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove soluble byproducts and unreacted reagents. peptide.com

The rigid quinuclidin-3-one (B120416) framework serves as an excellent scaffold for creating diverse molecular libraries. By employing parallel synthesis techniques, where reactions are carried out in separate wells or on distinct resin beads, chemists can systematically introduce a wide variety of substituents at different positions on the quinuclidinone ring. imperial.ac.uknih.gov For instance, starting with a key intermediate like 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid loaded onto a resin, a multitude of building blocks can be attached to generate a library of 3,5-disubstituted analogs. nih.gov

This "mix and split" strategy allows for the exponential growth of the library size. imperial.ac.uk In this process, a batch of resin is divided into several portions, each is reacted with a different building block, and then the portions are recombined. Repeating this cycle enables the creation of vast numbers of unique compounds, which can then be cleaved from the solid support for screening. imperial.ac.uk This approach accelerates the discovery of "hit" compounds by providing a large and diverse pool of molecules for biological testing. imperial.ac.uk

High-Throughput Screening (HTS) Techniques for Biological Activity Assessment

High-Throughput Screening (HTS) is a critical technology for rapidly assessing the biological activity of large compound libraries, such as those generated by combinatorial synthesis of quinuclidinone analogs. imperial.ac.uknih.gov These automated systems can test thousands of compounds per day against specific biological targets, making the initial stages of drug discovery significantly more efficient. imperial.ac.uk

Given that many quinuclidinone derivatives target G-protein-coupled receptors (GPCRs), a major class of drug targets, many HTS assays are designed to measure GPCR activation. nih.govnih.gov These assays are typically cell-based and monitor downstream signaling events that occur upon receptor stimulation. nih.gov

Commonly used HTS assays for GPCRs include:

Second Messenger Assays: These detect changes in the concentration of intracellular molecules like cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+), which are modulated by different G-protein families (Gαs, Gαi, Gαq). nih.govnih.gov

Reporter Gene Assays: These utilize a reporter gene (e.g., luciferase or β-lactamase) linked to a response element that is activated by a specific signaling pathway. The signal produced by the reporter protein is a measure of receptor activation. nih.gov

β-Arrestin Recruitment Assays: These assays measure the interaction between an activated GPCR and β-arrestin, a key protein in signal termination and an independent signaling mediator. nih.gov Techniques like enzyme fragment complementation (EFC) can be used, where inactive fragments of an enzyme like β-lactamase are fused to the GPCR and β-arrestin. Upon agonist-induced interaction, the fragments come together, reconstituting enzyme activity and generating a measurable signal. nih.gov

The robustness and suitability of an HTS assay for a screening campaign are often evaluated using the Z'-factor, a statistical parameter that measures the signal separation between positive and negative controls. A Z'-factor of 0.68, for example, indicates a high-quality assay suitable for screening. nih.gov

The following table summarizes various HTS assay formats applicable to quinuclidinone research:

Interactive Table: High-Throughput Screening (HTS) Assay Formats

| Assay Type | Principle | Signal Measured | Target Class Example | Reference |

|---|---|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in the tumbling speed of a fluorescently labeled ligand upon binding to a receptor. | Change in polarized light | Purified GPCRs | nih.gov |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor (e.g., terbium cryptate) and an acceptor fluorophore on interacting molecules. | FRET emission | GPCRs, Kinases | scienceopen.com |

| Enzyme Fragment Complementation (EFC) | Reconstitution of an active enzyme from inactive fragments fused to interacting proteins (e.g., GPCR and β-arrestin). | Enzymatic product (e.g., colorimetric, fluorescent) | GPCRs | nih.gov |

| Second Messenger (cAMP/Ca2+) | Detection of changes in intracellular second messenger levels following receptor activation. | Luminescence, Fluorescence | GPCRs | nih.gov |

| Affinity Mass Spectrometry | Direct detection of ligand binding to target proteins (often in cell membranes) by mass spectrometry. | Mass-to-charge ratio of ligand-protein complex | GPCRs | rsc.org |

Chemoinformatics and Data Mining in Quinuclidinone Chemical Space

Chemoinformatics and data mining are indispensable computational disciplines for navigating and analyzing the vast chemical space of quinuclidinone derivatives. mdpi.commdpi.com The "chemical space," estimated to contain at least 10^60 organic molecules, is the conceptual universe of all possible molecules. researchgate.netniu.edu Chemoinformatics provides the tools to organize, visualize, and rationally explore this space to identify promising new drug candidates. niu.edu

A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various physicochemical properties of the molecules (e.g., electronic, thermodynamic, topological). nih.govnih.gov A statistical model is then built to predict the activity of new, untested compounds based on their descriptors. nih.gov

For example, a QSAR model for quinolinone-based compounds targeting Mycobacterium tuberculosis achieved a high correlation (R² = 0.83), indicating its predictive power. nih.gov Such models can guide the synthesis of more potent analogs by suggesting which structural modifications are likely to enhance activity. For instance, the model might reveal that electron-withdrawing groups at a specific position increase biological activity, directing chemists to synthesize derivatives with chloro or bromo substituents. nih.gov

Data mining and machine learning algorithms are increasingly used to analyze large datasets from HTS campaigns and public databases, identifying patterns and predicting the properties of novel compounds. researchgate.netconsensus.app These approaches can help in target identification, virtual screening of large compound libraries, and optimizing the safety and efficacy profiles of potential drugs. researchgate.netresearchgate.net

Microfluidic Systems for Synthesis and Screening

Microfluidic systems, often called "lab-on-a-chip" technology, offer powerful new capabilities for both the synthesis and screening of chemical compounds like 2-(2-fluorobenzyl)-3-quinuclidinone. beilstein-journals.orgnih.gov These systems manipulate minute quantities of fluids in precisely fabricated microchannels, enabling rapid reactions and analyses with minimal reagent consumption. nih.govplos.org

In chemical synthesis, microfluidic reactors can significantly accelerate reaction rates and improve yields compared to traditional batch synthesis. nih.govnih.gov The high surface-area-to-volume ratio in microchannels enhances heat and mass transfer, allowing for precise control over reaction conditions. soton.ac.ukacs.org This has been demonstrated in the synthesis of various heterocyclic compounds, where multistep reactions can be "telescoped" into a single, continuous-flow process without isolating intermediates. beilstein-journals.orgnih.gov This approach is not only efficient but also allows for the rapid optimization of reaction conditions by systematically varying parameters like temperature, flow rate, and reagent concentrations. nih.govnih.gov

For biological screening, microfluidic devices can be used to perform high-throughput assays at the single-cell level. plos.orgplos.org For example, a microfluidic chip can be designed to isolate cells based on receptor-ligand interactions. plos.orgplos.org In such a system, a target protein is immobilized on the surface of the microchannels, and a cell suspension is flowed through the device. Cells expressing the corresponding receptor will bind to the surface and can be isolated and visualized, providing a direct method for studying these interactions. plos.orgplos.org Another approach uses droplet-based microfluidics, where individual cells are encapsulated in tiny droplets, allowing for the screening of millions of single cells in a matter of hours. nih.gov This is particularly useful for functional screens, such as identifying antibodies that activate a specific cellular response. nih.gov

Interactive Table: Microfluidic System Applications in Drug Discovery

| Application | Description | Advantages | Technology Example | Reference |

|---|---|---|---|---|

| Flow Synthesis | Continuous synthesis of compounds in microreactors. | Rapid reaction, high yield, improved safety, easy optimization, scalability. | Multi-reactor continuous-flow systems. | beilstein-journals.orgnih.gov |

| Reaction Optimization | HTS of reaction conditions (e.g., temperature, catalysts, solvents) using microdroplets and MS detection. | Fast screening, minimal reagent use, real-time analysis. | Microdroplet-assisted reaction with ESI-MS. | nih.govnih.gov |

| Cell-based Screening | Isolating and analyzing cells based on receptor-ligand interactions on-chip. | Single-cell resolution, direct visualization, low sample volume. | Ligand-coated microfluidic channels. | plos.orgplos.org |

| Droplet Microfluidics | Encapsulating single cells in picoliter-volume droplets for high-throughput functional assays. | Unprecedented throughput, linkage of genotype to phenotype, reduced cost. | Fluorescence-activated droplet sorting (FADS). | nih.gov |

Integrated Chemical Biology Approaches for Systems-Level Understanding

Chemical biology utilizes precisely designed small molecules, or "chemical probes," to perturb and study biological systems. nih.govyoutube.com An integrated approach combines these probes with genomics, proteomics, and advanced imaging to gain a systems-level understanding of how a compound like this compound exerts its effects. nih.gov This goes beyond simple receptor-ligand binding to explore the complex network of interactions and signaling pathways modulated by the compound. nih.gov

A high-quality chemical probe must be potent and selective for its intended target. nih.govcrick.ac.uk Once a potent quinuclidinone analog is identified, it can be modified to create a chemical probe by attaching functional groups, such as: crick.ac.uk

Fluorophores: For visualizing the probe's localization and trafficking within cells using confocal microscopy. acs.org

Bio-orthogonal "Click" Handles: These allow for the attachment of various reporter tags in a highly specific manner within a complex biological environment. acs.org

Affinity Tags (e.g., Biotin): Used for "pull-down" experiments to isolate the target protein and its binding partners from cell lysates, which can then be identified by mass spectrometry-based proteomics. acs.org

Reactive Moieties: To create covalent probes that bind irreversibly to their target, enabling more robust biochemical and proteomic analyses. acs.org

These tools are particularly valuable for studying the complex pharmacology of GPCRs. nih.gov For instance, fluorescently labeled ligands can be used to track receptor internalization from the cell surface to intracellular compartments, helping to dissect spatially distinct signaling events. nih.gov Chemical biology approaches are essential for moving beyond a reductionist view of drug action and understanding how a compound's effects are integrated across multiple cellular pathways and networks. scienceopen.comnih.gov

Future Perspectives and Identification of Research Gaps in the Study of 2 2 Fluorobenzyl 3 Quinuclidinone

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 2-substituted-3-quinuclidinone derivatives typically begins with the construction of the 3-quinuclidinone core. A common method for this is the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation. eurekaselect.comorgsyn.org The introduction of the 2-fluorobenzyl substituent at the C2 position presents a subsequent challenge. A plausible route involves an aldol-type condensation between 3-quinuclidinone and 2-fluorobenzaldehyde (B47322) to form a 2-benzylidene-3-quinuclidinone intermediate, which can then be subjected to further modifications. conicet.gov.ar For instance, a patented process for a similar compound, 2-benzhydryl-3-quinuclidinone, utilizes the reaction of a 2-benzylidene-3-quinuclidinone intermediate with a Grignard reagent in the presence of copper(I) salts. google.com

A significant research gap exists in developing sustainable and efficient synthetic protocols for this class of compounds. Future research should focus on "green chemistry" approaches to minimize environmental impact. This includes the use of multicomponent reactions, which can reduce waste by combining multiple steps into a single operation, and the exploration of environmentally benign solvents like ionic liquids or water. powells.comnih.gov Furthermore, biocatalysis, employing enzymes for specific chemical transformations such as the asymmetric reduction of the ketone, offers a promising avenue for producing specific stereoisomers with high purity under mild conditions. researchgate.net Techniques like ultrasound-assisted synthesis could also be explored to increase reaction rates and yields, providing a greener alternative to conventional heating. researchgate.net

| Pathway | Description | Potential Advantages | Research Gaps/Challenges |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions involving Dieckmann condensation, functionalization at C2 via a benzylidene intermediate, and subsequent modification/reduction. eurekaselect.comconicet.gov.ar | Well-established chemical principles; reliable for small-scale synthesis. | Generates significant waste; often requires harsh reagents and multiple purification steps. |

| Sustainable/Green Synthesis | Utilizes methods like multicomponent reactions, green solvents (e.g., ionic liquids), or ultrasound assistance to improve efficiency and reduce environmental impact. powells.comresearchgate.net | Reduced waste, lower energy consumption, potentially fewer steps. | Requires significant optimization for this specific target; catalyst selection can be challenging. |

| Biocatalytic Approach | Employs enzymes (e.g., reductases) to achieve specific transformations, particularly for stereoselective synthesis of related alcohols from the ketone. researchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability; substrate specificity needs to be determined for the target molecule. |

Discovery of Undiscovered Biological Targets and Mechanisms of Action (Theoretical Basis)

While no specific biological targets for this compound have been reported, the extensive research on its analogues provides a strong theoretical basis for identifying potential targets. The quinuclidinone scaffold is a known pharmacophore that interacts with a variety of biological systems.

Analogues have shown significant activity as:

Anti-cancer Agents: Certain derivatives induce apoptosis in cancer cells, potentially through the modulation of pathways involving the p53 tumor suppressor protein. elsevier.comgoogle.comresearchgate.net

Cannabinoid Receptor Ligands: N-benzyl indolequinuclidinone analogues have been identified as high-affinity ligands for CB1 and CB2 cannabinoid receptors. nih.gov

Neurokinin (NK) Receptor Antagonists: Molecular modeling studies have suggested that 2-benzyl-3-benzylaminoquinuclidine derivatives could act as antagonists at neurokinin receptors. nih.gov

α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: A key finding is that 2-(arylmethyl)-3-substituted quinuclidines can be selective ligands for α7 nicotinic receptors, which are implicated in cognitive function and inflammatory processes.

The introduction of a 2-fluorobenzyl group is a critical modification. The fluorine atom can alter the molecule's electronic properties, lipophilicity, and metabolic stability. It may engage in specific hydrogen bonding or other non-covalent interactions within a receptor's binding pocket, potentially enhancing affinity or selectivity for a particular target over its non-fluorinated counterparts. A significant research gap is the systematic screening of this compound against a panel of these potential targets to elucidate its specific biological activity and mechanism of action.

| Potential Target Class | Evidence from Analogues | Potential Therapeutic Area | Role of 2-Fluorobenzyl Group |

|---|---|---|---|

| α7 Nicotinic Receptors | 2-(Arylmethyl) quinuclidines are known selective ligands. | Cognitive disorders, inflammation. | May enhance binding affinity or selectivity through specific interactions. |

| Cannabinoid Receptors (CB1/CB2) | N-benzyl indolequinuclidinone analogues show high affinity. nih.gov | Pain, inflammation, neurological disorders. | Could modulate receptor subtype selectivity. |